BenchChemオンラインストアへようこそ!

BMS-911172

Neuropathic Pain Kinase Inhibition AAK1

BMS-911172 is a brain-penetrant, selective AAK1 inhibitor (enzymatic IC50 = 12 nM; cellular IC50 = 51 nM) developed by Bristol Myers Squibb as a validated tool compound for neuropathic pain research. Unlike the more potent clinical candidate LP-935509 (IC50 3.3 nM), BMS-911172 offers a well-characterized reference standard for dose-response and kinase selectivity profiling. Demonstrates robust in vivo efficacy at 60 mg/kg in CCI and formalin pain models, with confirmed central target engagement via μ2 phosphorylation inhibition. Ideal for probing AAK1-mediated endocytosis and for benchmarking novel AAK1 inhibitors. Not for human use.

Molecular Formula C26H26F6N4O3
Molecular Weight
Cat. No. B1574176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-911172
SynonymsBMS-911172;  BMS 911172;  BMS911172; Unknown
Molecular FormulaC26H26F6N4O3
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BMS-911172: A Selective, Brain-Penetrant AAK1 Inhibitor for Pain Research


BMS-911172 is a small molecule, brain-penetrant inhibitor of adaptor protein 2-associated kinase 1 (AAK1) with a reported enzymatic IC50 of 12 nM and a cellular IC50 of 51 nM . Developed by Bristol Myers Squibb as a tool compound to validate AAK1 as a therapeutic target for neuropathic pain, it belongs to a class of compounds distinct from the more advanced clinical candidate BMS-986176/LX-9211 [1]. BMS-911172 demonstrates potent target engagement and efficacy in preclinical pain models, making it a valuable tool for studying AAK1-mediated endocytosis and pain signaling pathways [2].

Why BMS-911172 Cannot Be Substituted by Other AAK1 Inhibitors or General Kinase Probes


Within the AAK1 inhibitor class, significant differences in potency, blood-brain barrier (BBB) penetration, and kinase selectivity profiles directly impact experimental outcomes and procurement decisions. BMS-911172 occupies a specific niche as a well-characterized tool compound with an IC50 of 12 nM, which is over 3.5-fold less potent than the advanced clinical candidate LP-935509 (IC50 3.3 nM) . This potency difference is critical for dose-response studies. Furthermore, while BMS-911172 is a selective AAK1 inhibitor, general JAK2 inhibitors (e.g., ruxolitinib, fedratinib) are entirely inappropriate for AAK1-focused research, highlighting the necessity of target-specific reagent selection [1]. Therefore, substituting BMS-911172 with another AAK1 inhibitor like LP-935509 or an off-target kinase inhibitor will yield different potency, selectivity, and in vivo efficacy profiles, potentially confounding experimental results.

Quantitative Evidence: Differentiating BMS-911172 from Closest AAK1 Inhibitor Analogs


Enzymatic Potency: BMS-911172 (IC50 12 nM) vs. Clinical Candidate LP-935509 (IC50 3.3 nM)

BMS-911172 demonstrates potent AAK1 inhibition with an enzymatic IC50 of 12 nM . In a direct cross-study comparison, LP-935509 is a more potent AAK1 inhibitor with an IC50 of 3.3 nM and a Ki of 0.9 nM . This establishes a clear potency hierarchy where LP-935509 is approximately 3.6-fold more potent than BMS-911172.

Neuropathic Pain Kinase Inhibition AAK1

Brain Penetration: BMS-911172 as a Validated CNS Tool vs. Non-Penetrant Kinase Inhibitors

BMS-911172 is consistently reported as a brain-penetrant molecule . This property is essential for its application in CNS disease models. In contrast, many JAK2 inhibitors and other kinase tool compounds lack this property, rendering them unsuitable for in vivo pain studies that require central target engagement.

Blood-Brain Barrier CNS Drug Discovery Neuropathic Pain

In Vivo Efficacy: BMS-911172 Significantly Reduces Pain in CCI Model at 60 mg/kg

In a rat model of neuropathic pain induced by chronic constriction injury (CCI), BMS-911172 (60 mg/kg) significantly reduced pain behaviors without causing dose-limiting adverse effects [1]. This provides a direct quantitative benchmark for in vivo efficacy at a specific dose.

Chronic Constriction Injury Preclinical Efficacy Neuropathic Pain

Clinical Development Status: BMS-911172 as a Preclinical Tool vs. Clinical-Stage BMS-986176

BMS-911172 is a preclinical tool compound, while BMS-986176/LX-9211 is the only AAK1 inhibitor to have advanced into clinical trials [1]. This distinction is critical for procurement: BMS-911172 is optimized for research use, whereas BMS-986176 is a clinical candidate with different development-stage characteristics and availability.

Drug Development Clinical Trials AAK1

Validated Application Scenarios for BMS-911172 in Scientific Research


Preclinical Neuropathic Pain Research in Rodent Models

BMS-911172 is ideally suited for use in in vivo rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model. The compound has been shown to significantly reduce pain behaviors at a dose of 60 mg/kg, providing a validated starting point for dose-response and mechanistic studies [1]. Its brain-penetrant property ensures engagement with central AAK1 targets.

In Vitro AAK1 Selectivity Profiling and Kinase Panel Screening

Researchers should employ BMS-911172 as a reference standard in kinase selectivity panels to benchmark new AAK1 inhibitors. Its well-defined IC50 of 12 nM and established selectivity profile (as a selective AAK1 inhibitor) make it a valuable control compound for assessing off-target effects of novel chemical entities .

Mechanistic Studies of Clathrin-Mediated Endocytosis

Given AAK1's crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the AP2 complex, BMS-911172 serves as a pharmacological tool to probe this pathway. Its potent inhibition of μ2 phosphorylation allows researchers to dissect the role of AAK1 in cellular trafficking and receptor internalization [2].

Pharmacological Tool in CNS Disorder Models Beyond Pain

Emerging evidence links AAK1 to other CNS disorders, including Alzheimer's and Parkinson's diseases [3]. As a brain-penetrant AAK1 inhibitor with favorable drug-like properties, BMS-911172 is a suitable tool compound for initial preclinical exploration of AAK1's role in these neurodegenerative conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-911172

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.